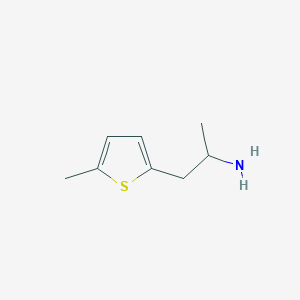

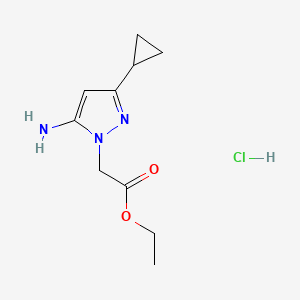

![molecular formula C10H20N2 B2460001 1,4-Diazaspiro[5.6]dodecane CAS No. 14277-81-7](/img/structure/B2460001.png)

1,4-Diazaspiro[5.6]dodecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds involves unactivated yne-en-ynes reacting with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

1,4-diazaspiro[5.6]dodecane-3,5-dione contains total 31 bond(s); 15 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 imide(s) (-thio) .Chemical Reactions Analysis

In a study, three systems were inspected, i.e., dodecane–silica (System 1—S1), silica–H 2 O–dodecane–silica (System 2—S2) and silica–CO 2 –dodecane–silica (System 3—S3). Dodecane and hydroxylated silica are used to approximate oil and caprock, respectively .Physical And Chemical Properties Analysis

1,4-Diazaspiro[5.6]dodecane is a chemical compound with a unique spirocyclic structure. More information like chemical properties, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, customs codes can be found .科学的研究の応用

Synthesis of Novel Spiro Scaffolds for Drug Discovery

1,4-Diazaspiro[5.6]dodecane is integral in the synthesis of novel spiro scaffolds, inspired by natural products such as histrionicotoxins. These scaffolds are designed for ease of conversion to lead generation libraries in drug discovery, utilizing amide formation or reductive amination procedures. The synthesis of related diazaspiro ring systems, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, involves ring-closing metathesis (RCM) as a key step. This process contributes to the efficient production of these compounds for potential pharmaceutical applications (Jenkins et al., 2009).

Bioactivity and Synthesis in Therapeutic Applications

1,4-Diazaspiro[5.6]dodecane and its derivatives, such as 1,9-diazaspiro[5.5]undecanes, exhibit potential therapeutic properties. These compounds have been investigated for the treatment of various disorders including obesity, pain, immune system disorders, cell signaling issues, cardiovascular problems, and psychotic disorders. Their synthesis and bioactivity have been a focal point of research, highlighting their significance in the development of new treatments (Blanco‐Ania et al., 2017).

Photophysical Studies and Solvatochromic Analysis

1,4-Diazaspiro[5.6]dodecane derivatives have been synthesized and subjected to photophysical studies and solvatochromic analysis. These studies are crucial in understanding the optical and electronic properties of these compounds, which can be applied in various scientific fields such as material science and photodynamic therapy. The research explores the solvent effect on the spectral properties of these compounds, offering insights into their behavior in different environments (Aggarwal & Khurana, 2015).

Catalyst-Free Synthesis in Heterocycle Chemistry

The catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, has been achieved through a double Michael addition reaction. This method emphasizes the importance of 1,4-Diazaspiro[5.6]dodecane in facilitating efficient and environmentally friendly synthetic routes in organic chemistry, particularly in the creation of heterocyclic compounds (Aggarwal et al., 2014).

Anticonvulsant Profiles in Pharmaceutical Research

Certain diazaspiro derivatives, including 1,4-Diazaspiro[5.6]dodecane, have been synthesized and evaluated for their anticonvulsant potential. The investigation into these compounds contributes to the development of new anticonvulsant drugs, showcasing the compound's relevance in neuropharmacology and drug design (Aboul-Enein et al., 2014).

Safety And Hazards

This paper aims to provide an overview of 1,4-Diazaspiro[5.6]dodecane, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in.

将来の方向性

Anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro [4.5]decane-8,10-diones ( 6a – l) and 1-aryl-4-substituted-1,4-diazaspiro [5.5]undecane-3,5-diones ( 6m – x) are reported . This suggests that the thiazolidin-4-one moiety could be a promising platform for designing anti-ulcer agents .

特性

IUPAC Name |

1,4-diazaspiro[5.6]dodecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIUFYFTVOIKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CNCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazaspiro[5.6]dodecane | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

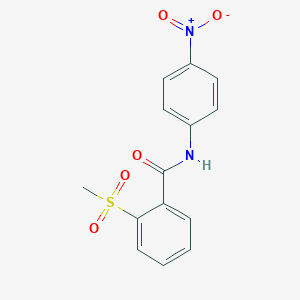

![2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B2459918.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2459924.png)

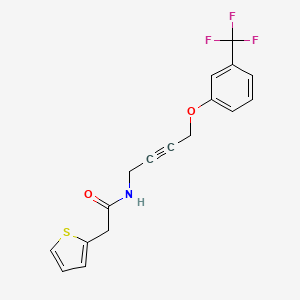

![2-Bromo-5-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2459925.png)

![[1-(6-Bromoquinazolin-2-yl)piperidin-3-yl]methanol](/img/structure/B2459927.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-6-carboxylic acid](/img/structure/B2459929.png)

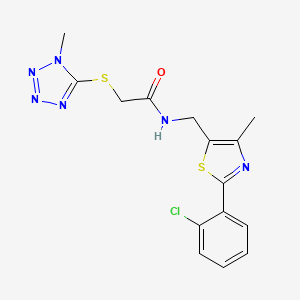

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)

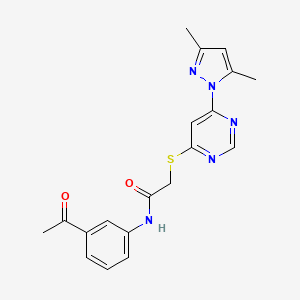

![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)

![3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2459939.png)